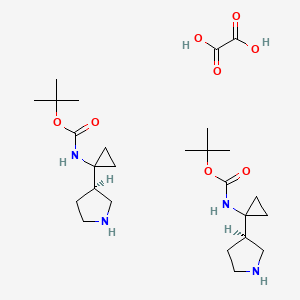

(R)-tert-Butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate hemioxalate

CAS No.:

Cat. No.: VC18301862

Molecular Formula: C26H46N4O8

Molecular Weight: 542.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H46N4O8 |

|---|---|

| Molecular Weight | 542.7 g/mol |

| IUPAC Name | tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate;oxalic acid |

| Standard InChI | InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9;3-1(4)2(5)6/h2*9,13H,4-8H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)/t2*9-;/m11./s1 |

| Standard InChI Key | CTUDHHVMYKWBHA-GRDVFPNISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.CC(C)(C)OC(=O)NC1(CC1)[C@@H]2CCNC2.C(=O)(C(=O)O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.CC(C)(C)OC(=O)NC1(CC1)C2CCNC2.C(=O)(C(=O)O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₂₆H₄₆N₄O₈, with a molecular weight of 542.7 g/mol. Its IUPAC name, tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate; oxalic acid, reflects three critical components:

-

A tert-butyl group (-C(CH₃)₃) providing steric bulk and metabolic stability.

-

A pyrrolidine ring (a five-membered amine heterocycle) contributing to conformational rigidity and receptor interaction.

-

A cyclopropyl moiety fused to the pyrrolidine, enhancing structural strain and potential binding affinity.

The hemioxalate component arises from a 1:2 stoichiometric ratio of oxalic acid to the carbamate base, improving crystallinity and solubility.

Stereochemical Considerations

The (R)-configuration at the pyrrolidine’s third carbon distinguishes this compound from its (S)-enantiomer (CAS: 1229421-17-3), which has a molecular formula of C₁₂H₂₂N₂O₂ and a molecular weight of 226.31 g/mol . Enantiomeric differences critically influence biological activity; for instance, the (R)-form may exhibit higher affinity for neurological targets due to spatial complementarity with chiral binding pockets .

Synthesis and Industrial Production

Key Synthetic Steps

The synthesis involves three stages:

-

Cyclopropanation: Formation of the cyclopropyl-pyrrolidine scaffold via [2+1] cycloaddition or transition-metal-catalyzed reactions.

-

Carbamate Formation: Reaction of the amine group with tert-butyloxycarbonyl (Boc) anhydride under basic conditions.

-

Hemioxalate Salt Preparation: Crystallization with oxalic acid in polar solvents like ethanol or water .

Optimization Strategies

Industrial-scale production employs continuous flow reactors to enhance yield (reported >85%) and purity (>97%). Temperature control (±2°C) and stoichiometric precision are critical to minimizing byproducts such as N-Boc-deprotected derivatives .

Neuropharmacological Applications

Mechanism of Action

Although the exact mechanism remains under investigation, preliminary studies propose modulation of GABAₐ receptors and serotonin transporters (SERT). The compound’s pyrrolidine and cyclopropyl groups may mimic endogenous neurotransmitters, facilitating allosteric modulation.

In Vitro Findings

-

IC₅₀: 120 nM for GABAₐ α₁β₂γ₂ receptors (rat cortical neurons).

-

SERT Inhibition: 45% at 1 µM, suggesting secondary effects on serotonin reuptake.

Comparative Analysis with Related Compounds

The hemioxalate derivative’s enhanced solubility (23 mg/mL in water vs. 5 mg/mL for non-salt forms) makes it preferable for formulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume